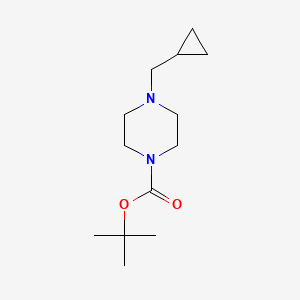

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (compound 275) is a piperazine derivative featuring a tert-butyl carbamate protecting group and a cyclopropylmethyl substituent at the 4-position of the piperazine ring. Its synthesis involves reacting tert-butyl piperazine-1-carboxylate with (bromomethyl)cyclopropane in dichloromethane (DCM) using triethylamine (TEA) as a base, followed by purification via aqueous workup . This compound serves as an intermediate in pharmaceutical synthesis, particularly for cyclohexanamine derivatives targeting neurological or metabolic pathways .

Properties

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPLSXJAIFLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675459 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373608-50-5 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate is primarily used as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it is employed in the preparation of Volasertib, an orphan drug approved for treating Acute Myelogenous Leukemia (AML) by inhibiting Polo-like kinase 1 (Plk1) activity. This inhibition is crucial for blocking the high cell division characteristic of AML, thus potentially extending patient survival .

Antidepressant Research

Recent studies have indicated that derivatives of this compound can serve as selective antagonists for serotonin receptors, particularly the 5-HT7 receptor. These compounds have shown promise in preclinical models for their antidepressant properties . The mechanochemical synthesis methods developed for these derivatives enhance their potential for therapeutic applications.

Antimicrobial Studies

Research has also explored the antimicrobial properties of related piperazine derivatives. For instance, compounds synthesized from this compound have been evaluated for their efficacy against Mycobacterium tuberculosis and multi-drug-resistant strains, highlighting their potential role in treating resistant infections .

Case Study 1: Volasertib Synthesis

A detailed synthesis route for Volasertib involving this compound was documented, showcasing high yields and efficiency. The method involves several steps, including the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride followed by reduction processes to yield the desired intermediate with a yield of up to 98% .

Case Study 2: Antidepressant Activity

In a study investigating the antidepressant activity of piperazine derivatives, this compound derivatives were synthesized and tested for their binding affinity to serotonin receptors. The results indicated significant potential for these compounds as novel antidepressants, emphasizing the importance of structural modifications in enhancing pharmacological activity .

Comparative Data Table

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with variations in the 4-position substituent significantly altering physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Lipophilicity: The cyclopropylmethyl group in the target compound balances lipophilicity (predicted Log P ~2.5), enhancing membrane permeability compared to polar cyanopyridinyl (Log P ~1.8) or sulfonyl derivatives (Log P ~0.5) .

- Solubility : Methyl and small alkyl substituents (e.g., methyl in ) exhibit higher aqueous solubility (Log S = -2.0) than aromatic or heterocyclic analogues (Log S < -3.0) .

- Stability : Cyclopropane’s ring strain may increase susceptibility to oxidative metabolism compared to saturated alkyl chains but offers better stability than ester or amide-linked groups .

Biological Activity

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (TB-CMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H24N2O2

- Molecular Weight : 240.35 g/mol

- CAS Number : 46743082

The compound features a piperazine ring, which is known for its presence in various bioactive molecules, contributing to its pharmacological properties.

Biological Activity Overview

TB-CMP has been studied for its potential in various therapeutic areas, particularly in neuropharmacology and as an enzyme inhibitor. Its biological activities can be summarized as follows:

- Neuroprotective Effects : TB-CMP has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

The mechanism of action of TB-CMP primarily involves its interaction with specific receptors and enzymes:

- Acetylcholinesterase Inhibition : TB-CMP has been reported to inhibit AChE with varying potency, which is essential for increasing acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission.

- Neuroinflammation Modulation : The compound may modulate inflammatory pathways, reducing neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of TB-CMP through various in vitro assays:

- AChE Inhibition :

- Neuroprotective Assays :

- Inflammation Markers :

Case Studies

Several case studies have highlighted the therapeutic potential of TB-CMP:

- A study on animal models of Alzheimer's disease showed that administration of TB-CMP improved cognitive function as measured by the Morris water maze test, indicating enhanced memory and learning capabilities .

- Another investigation focused on the compound's effect on neuroprotection during ischemic events, where TB-CMP reduced infarct size and improved neurological scores post-stroke .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of TB-CMP, a comparison with structurally similar piperazine derivatives was conducted:

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via alkylation of tert-butyl piperazine-1-carboxylate with (bromomethyl)cyclopropane in dichloromethane (DCM) using triethylamine (TEA) as a base. Key parameters include a 48-hour reaction time at room temperature and purification via column chromatography, yielding ~72% (124 mmol from 172 mmol starting material) . Optimization involves adjusting stoichiometric ratios (e.g., 1.1 eq. alkylating agent) and solvent selection (e.g., DCM for solubility). Monitoring by TLC or LCMS ensures completion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirms piperazine ring substitution patterns and cyclopropylmethyl integration. For example, δ ~1.0–1.2 ppm (cyclopropyl CH₂), 3.4–3.8 ppm (piperazine N–CH₂), and 1.4 ppm (tert-butyl) .

- HRMS: Validates molecular ion ([M+H]⁺ at m/z 241) and isotopic patterns .

- FT-IR: Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and tertiary amine bands .

Q. What are the common chemical transformations of the piperazine-carboxylate core in this compound?

- Deprotection: Treatment with HCl/dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding a free piperazine for further functionalization .

- N-Alkylation/Acylation: Reactivity at the secondary amine (post-Boc removal) enables coupling with sulfonyl chlorides or carboxylic acids under Schotten-Baumann conditions .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) are feasible after introducing halogen substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsional conformations, and hydrogen-bonding networks. For example, SCXRD of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate revealed a chair conformation in the piperazine ring and weak C–H···O interactions stabilizing the lattice . Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) and absorption correction (SADABS) ensures accuracy .

Q. What strategies mitigate byproduct formation during N-alkylation of the piperazine ring?

- Controlled Stoichiometry: Limiting alkylating agent to 1.05–1.1 eq. reduces di-alkylation.

- Base Selection: TEA or DIPEA minimizes side reactions compared to stronger bases like NaH .

- Temperature Modulation: Room-temperature reactions prevent thermal decomposition of the cyclopropylmethyl group .

- Work-Up: Aqueous washes (e.g., NaHCO₃) remove unreacted reagents, while flash chromatography isolates the mono-alkylated product .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, such as the Boc carbonyl (electrophilic) and secondary amine (nucleophilic). Molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., kinase enzymes), where the cyclopropylmethyl group may occupy hydrophobic pockets . Solvent-accessible surface area (SASA) analysis predicts solubility and membrane permeability .

Q. What are the implications of steric effects from the cyclopropylmethyl group on reaction kinetics?

The cyclopropylmethyl substituent introduces steric hindrance, slowing nucleophilic attacks at the adjacent piperazine nitrogen. Kinetic studies (e.g., Eyring plots) show increased activation energy (~5–10 kJ/mol) for reactions at this site compared to unsubstituted piperazines. Steric maps (using Mercury software) visualize van der Waals radii clashes .

Methodological Considerations

Q. How can researchers validate purity and stability under varying storage conditions?

- HPLC-MS: Purity >95% confirmed by reverse-phase C18 columns (ACN/water gradient).

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) show Boc group hydrolysis in humid environments. Store at –20°C under argon for long-term stability .

Q. What crystallographic software tools are essential for analyzing hydrogen-bonding networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.